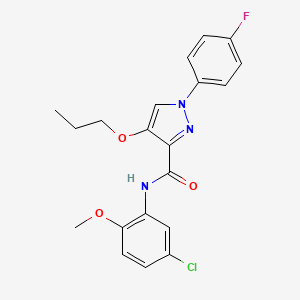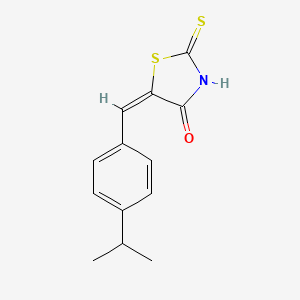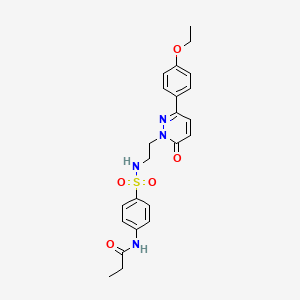
N-(4-(N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)sulfamoyl)phenyl)propionamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)sulfamoyl)phenyl)propionamide is a useful research compound. Its molecular formula is C23H26N4O5S and its molecular weight is 470.54. The purity is usually 95%.
BenchChem offers high-quality N-(4-(N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)sulfamoyl)phenyl)propionamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)sulfamoyl)phenyl)propionamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Analytical Methods in Determining Compound Activity
The study of chemical compounds often involves determining their antioxidant activity, applicable in fields ranging from food engineering to medicine. Techniques such as the Oxygen Radical Absorption Capacity (ORAC) test, the Hydroxyl Radical Antioxidant Capacity (HORAC) test, and the Ferric Reducing Antioxidant Power (FRAP) test are critical. These methods are based on spectrophotometry, assessing the kinetics or equilibrium state through characteristic colors or solution discoloration. Such assays have been applied successfully in analyzing the antioxidant capacity of complex samples, which may relate to the compound due to its potential biochemical interactions (Munteanu & Apetrei, 2021).
Investigating Antioxidant Capacity and Reaction Pathways
Understanding the reaction pathways of compounds with antioxidant capacity is essential. For instance, the ABTS/PP Decolorization Assay is a notable method for elucidating the reaction pathways underlying antioxidant capacity assessments. Such detailed analyses are crucial for comprehending the complex interactions and potential applications of new compounds in therapeutic contexts (Ilyasov et al., 2020).
Potential for Selective Inhibition Applications
Compounds like ABT-963, derived from pyridazinone, have shown promising selective inhibition properties, particularly as COX-2 inhibitors. This highlights the potential of complex compounds in therapeutic applications, specifically in pain and inflammation management associated with conditions like arthritis (Asif, 2016).
Application in Diagnostic Imaging
In the context of diagnostic imaging, particularly for diseases like Alzheimer's, compounds are used as radioligands to measure amyloid in vivo in the brain. This application signifies the importance of developing and understanding complex chemical compounds for specific diagnostic purposes, aiding early disease detection and evaluation of therapeutic interventions (Nordberg, 2007).
Eigenschaften
IUPAC Name |
N-[4-[2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]ethylsulfamoyl]phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O5S/c1-3-22(28)25-18-7-11-20(12-8-18)33(30,31)24-15-16-27-23(29)14-13-21(26-27)17-5-9-19(10-6-17)32-4-2/h5-14,24H,3-4,15-16H2,1-2H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPKOHZVYMBCDKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N1-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-(dimethylamino)ethyl)oxalamide](/img/structure/B2522881.png)
![1-[3-(2-Methoxyphenyl)propyl]piperazine](/img/structure/B2522883.png)
![8-fluoro-5-(4-fluorobenzyl)-3-(4-fluorophenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2522886.png)
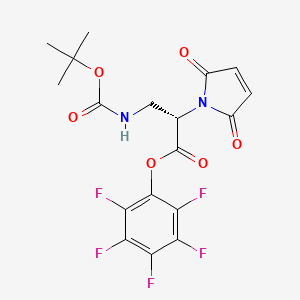

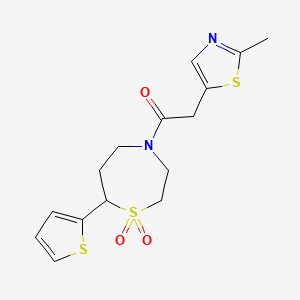
![6-[4-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]pyridine-3-carbonitrile](/img/structure/B2522894.png)
![3-Methylbut-2-en-1-yl 2-{[(tert-butoxy)carbonyl]amino}acetate](/img/structure/B2522895.png)
![N-(1,3-benzothiazol-2-yl)-2-{[3-cyano-6-methyl-4-(3-thienyl)-5,6,7,8-tetrahydro[1,6]naphthyridin-2-yl]sulfanyl}acetamide](/img/structure/B2522896.png)
